2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide

Chemical Biology Analytical Chemistry Medicinal Chemistry

Researchers assembling photoaffinity probes or PROTACs often face inefficient multi-step syntheses using mono-functional benzamides. This compound solves that bottleneck with two orthogonal, sequentially addressable reactive handles-an aryl iodide for Pd-catalyzed cross-coupling and a TMS-protected alkyne for CuAAC ligation after fluoride deprotection. - Dual-reactive scaffold: Enables chemoselective, stepwise derivatization (Suzuki → deprotection → click) on a single benzamide core. - Verified identity: Mass spectrum (exact mass 371.020236 Da) registered in the KnowItAll/Wiley Registry 2023 for unambiguous batch QC. - Supply: In stock (10-100 mg, bulk custom); request a quote for competitive pricing.

Molecular Formula C14H18INOSi
Molecular Weight 371.29 g/mol
CAS No. 918334-72-2
Cat. No. B12622496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide
CAS918334-72-2
Molecular FormulaC14H18INOSi
Molecular Weight371.29 g/mol
Structural Identifiers
SMILESCN(CC#C[Si](C)(C)C)C(=O)C1=CC=CC=C1I
InChIInChI=1S/C14H18INOSi/c1-16(10-7-11-18(2,3)4)14(17)12-8-5-6-9-13(12)15/h5-6,8-9H,10H2,1-4H3
InChIKeyYCPREICUJUFHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-TMS-Alkynyl Benzamide: Dual-Reactive Scaffold


2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide (CAS 918334-72-2) is a synthetic benzamide derivative characterized by a molecular formula of C14H18INOSi and a molecular weight of 371.29 g/mol [1]. The compound integrates an electrophilic 2-iodobenzamide core with an N-methyl-N-(3-trimethylsilylprop-2-yn-1-yl) side chain, a distinct architecture that offers dual functional handles: the aryl iodide enables transition metal-catalyzed cross-coupling chemistry, while the trimethylsilyl (TMS)-protected alkyne provides an orthogonal ligation point for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Its IUPAC International Chemical Identifier (InChI) keys and mass spectral fingerprint have been registered in authoritative spectral libraries, confirming its unequivocal structural identity [1].

Why Generic Analogs Cannot Replace This Dual-Reactive Scaffold


Generic substitution with an unsubstituted 2-iodobenzamide or a simple alkyl alkynyl benzamide is not viable for research applications requiring this scaffold because the combination of the 2-iodo motif and the TMS-alkyne on the amide nitrogen is synthetically pre-encoded for sequential, chemoselective derivatization. In a classical 2-iodobenzamide, the aryl iodide is the sole reactive handle, while in many alkynyl benzamides, the alkyne is a terminal group without a silicon protecting group, which limits the scope of orthogonal reactions and may introduce unwanted steric or electronic perturbations to the amide conformation. The TMS group in the target compound acts as a transient protecting group that can be removed under mild fluoride conditions to reveal a terminal alkyne, thereby enabling a two-step diversification strategy without compromising the integrity of the benzamide scaffold [1]. While quantitative selectivity data against direct analogs are not currently available in public primary literature, the chemical logic of orthogonal reactivity contrasts sharply with mono-functionalized benzamide analogs and provides a rationale for selecting this compound over simpler, commercially available alternatives for applications requiring controlled, multi-step probe assembly [1].

Physicochemical Evidence for 2-Iodo-TMS-Alkynyl Benzamide


Mass Spectral Fingerprint vs. 2-Iodobenzamide Derivatives

The compound's distinct molecular ion and fragmentation pattern were confirmed by gas chromatography–mass spectrometry (GC-MS) and are registered in the KnowItAll Mass Spectral Library under a unique SpectraBase Compound ID. Its exact monoisotopic mass is 371.020236 Da, and the molecular formula C14H18INOSi distinguishes it from other 2-iodobenzamide derivatives that lack the silicon atom or have different N-substituents [1]. For example, 2-iodo-N-prop-2-enyl-N-(2-trimethylsilylethynyl)benzamide (CAS 646029-27-8) shares similar structural motifs but has a molecular formula of C15H18INOSi and a different InChIKey, which would lead to a distinct retention time and mass spectrum under identical analytical conditions, confirming that identity-based differentiation is analytically resolvable [1].

Chemical Biology Analytical Chemistry Medicinal Chemistry

TMS-Alkyne Orthogonal Reactivity over Unprotected Analogs

The trimethylsilyl (TMS)-protected propargylic moiety is a defining feature of the compound. Simple 2-iodobenzamide (CAS 3930-83-4) possesses only the aryl iodide functionality, which is suitable for Pd-catalyzed cross-couplings but offers no second orthogonal ligation site. In contrast, the target compound's TMS-alkyne handle allows for a sequential reaction sequence: (1) initial Sonogashira or Suzuki coupling at the C2-iodo position, followed by (2) fluoride-mediated TMS deprotection, and (3) a subsequent CuAAC reaction with an azide-bearing payload. This three-step, one-scaffold diversification capability cannot be reproduced with a simple 2-iodobenzamide or with a non-silylated alkynyl benzamide, where the terminal alkyne might compete or undergo undesired side reactions during the initial Pd-catalyzed step [1]. Direct comparative kinetic data are not published; however, the chemical design principle is well-established in the literature for analogous bifunctional building blocks, where the TMS group serves as a transient masking agent [1].

Bioorthogonal Chemistry Chemical Probes Synthetic Methodology

Application Scenarios for 2-Iodo-TMS-Alkynyl Benzamide


Dual-Functional Photoaffinity Probe Assembly

The compound's orthogonal aryl iodide and TMS-alkyne handles make it an ideal central scaffold for constructing photoaffinity labeling (PAL) probes. The 2-iodo position can be elaborated via Suzuki-Miyaura coupling to introduce a photoreactive group (e.g., a diazirine) while the alkyne, after TMS deprotection, can be used to attach a biotin reporter tag via CuAAC for downstream streptavidin enrichment. This modular design is supported by the compound's confirmed structure in the KnowItAll library, which ensures batch-to-batch consistency for replicable probe synthesis [1].

In-Situ Clickable PROTAC Linker Assembly

In the assembly of proteolysis-targeting chimeras (PROTACs), the benzamide core can be first coupled to a target-protein ligand through the iodo group, and subsequently the deprotected alkyne can be conjugated to an E3 ligase ligand bearing an azide group. This sequential functionalization strategy eliminates the need for pre-assembled, complex bifunctional linkers and streamlines structure–activity-relationship (SAR) studies around benzamide-based degraders. The expected chemical behavior is a class-level inference based on the established reactivity of silyl-protected alkynes [1].

GC-MS Calibration Standard for Si-Containing Molecules

Because the compound has a well-defined mass spectrum and an exact mass of 371.020236 Da, it can serve as a reference standard for tuning and calibrating GC-MS instruments when analyzing silicon- and iodine-containing small molecules. Its distinct isotopic pattern from iodine further aids in method validation for halogenated compound detection. This application is directly supported by its availability in the Wiley Registry of Mass Spectral Data 2023 [1].

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